6-Hydroxybenzothiazole
Overview
Description
6-Hydroxybenzothiazole is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with a hydroxyl group at the sixth position. This compound is part of the benzothiazole family, which is known for its significant biological and pharmaceutical activities.
Mechanism of Action
Target of Action
6-Hydroxybenzothiazole is a versatile compound with a wide range of biological activities. It has been found to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
For example, in the case of antibacterial activity, the compound inhibits the function of key enzymes, thereby disrupting essential biochemical processes in the bacteria .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been implicated in the sclerotization/tanning pathways in certain organisms . The compound is also involved in the synthesis of firefly luciferin, a molecule that emits light in the presence of the enzyme luciferase . The reaction of 2-cyano-6-hydroxybenzothiazole with d-cysteine is the final step of this synthesis .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. For example, in its role as an antibacterial agent, the compound disrupts essential enzymatic processes, leading to the death of the bacteria . When involved in the synthesis of firefly luciferin, the compound contributes to the production of light .
Biochemical Analysis
Biochemical Properties
6-Hydroxybenzothiazole plays a crucial role in biochemical reactions, particularly in the synthesis of firefly luciferin. It interacts with enzymes such as luciferase, which catalyzes the oxidation of luciferin, resulting in bioluminescence . Additionally, this compound has been identified as a potential inhibitor of enzymes like Dyrk1A and α-synuclein aggregation, which are implicated in neurodegenerative diseases . These interactions highlight the compound’s versatility in modulating various biochemical pathways.
Cellular Effects
This compound exerts significant effects on cellular processes. It has been shown to protect neuroblastoma cells against cytotoxicity induced by α-synuclein and 6-hydroxydopamine, suggesting its neuroprotective properties . Furthermore, it influences cell signaling pathways by inhibiting the phosphorylation of SF3B1 in HeLa cells, thereby affecting gene expression and cellular metabolism . These cellular effects underscore the compound’s potential therapeutic applications in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of Dyrk1A, a kinase involved in the phosphorylation of several substrates, including SF3B1 . Additionally, it inhibits the aggregation of α-synuclein, a protein associated with Parkinson’s disease . These interactions result in the modulation of gene expression and cellular signaling pathways, contributing to its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can inhibit UV-induced lipid peroxidation, suggesting its potential as a photoprotective agent . Its degradation under UV light may limit its effectiveness over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects, while higher doses may lead to toxicity . Studies have demonstrated that the compound can protect against neurodegeneration in animal models of Parkinson’s disease, with specific dosages required to achieve optimal therapeutic effects . Excessive doses may result in adverse effects, highlighting the importance of dosage optimization.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of firefly luciferin. The compound undergoes decarboxylation and interacts with cysteine and benzoquinone to form luciferin . This metabolic pathway is crucial for the bioluminescence observed in fireflies and other bioluminescent organisms. Additionally, the compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins, which determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is essential for its role in modulating cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the cyclization of 2-aminobenzenethiol with a carbonyl-containing compound under acidic or basic conditions. For example, the reaction of 2-aminobenzenethiol with salicylaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are used to enhance efficiency and reduce waste. The use of eco-friendly catalysts and reagents is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxybenzothiazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.
Scientific Research Applications
6-Hydroxybenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for detecting metal ions and other biomolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors
Comparison with Similar Compounds
Benzothiazole: The parent compound without the hydroxyl group.
2-Aminobenzothiazole: Contains an amino group at the second position.
2-Mercaptobenzothiazole: Features a thiol group at the second position
Comparison: 6-Hydroxybenzothiazole is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This hydroxyl group enhances its ability to participate in hydrogen bonding and increases its solubility in water compared to other benzothiazole derivatives. Additionally, the hydroxyl group can be a site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIXCOYEOIFSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159613 | |
Record name | 6-Hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-84-3 | |
Record name | 6-Hydroxybenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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